N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide
Description
N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-24-14-16(9-10-19(24)25)23-20(26)17-7-3-4-8-18(17)22-13-15-6-5-11-21-12-15/h3-12,14,22H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDZMBPVRXUYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)C2=CC=CC=C2NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 3-aminopyridine, which undergoes alkylation to introduce the ethyl group at the 1-position.
Oxidation: The ethylated pyridine derivative is then oxidized to form the 6-oxo group.
Amide Formation: The oxidized pyridine derivative is reacted with 2-(pyridin-3-ylmethylamino)benzoic acid to form the final benzamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the pyridine ring.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-2-ylmethylamino)benzamide: Similar structure with a different position of the pyridine ring.
N-(1-methyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
